N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a 1,3,5-triazine derivative characterized by a central triazine core substituted with two pyrrolidinyl groups at positions 4 and 6, and a 4-ethylphenylamine group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6.ClH/c1-2-15-7-9-16(10-8-15)20-17-21-18(24-11-3-4-12-24)23-19(22-17)25-13-5-6-14-25;/h7-10H,2-6,11-14H2,1H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGUBQEZTXIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Pyrrolidine Groups:
Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Pyrrolidinyl vs. Aryl Groups : The target compound’s pyrrolidinyl substituents (cyclic amines) likely enhance solubility and hydrogen-bonding capacity compared to lipophilic aryl groups in 4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine .
- Ethyl vs. Isopropyl Phenyl Groups : The ethyl group in the target compound may offer a balance between lipophilicity and steric hindrance, whereas the isopropyl analog’s bulkier substituent could impede receptor binding .
- Hydrochloride Salt : The hydrochloride form of the target compound improves its solubility compared to free-base analogs, a critical factor for drug delivery .
Pharmacological Activity
Antiproliferative Activity (Triazine Derivatives)
- PTA-1 and PTA-2 : These pyrazolyl-s-triazine derivatives exhibit antiproliferative effects against triple-negative breast cancer (TNBC) cells by targeting EGFR/PI3K/AKT/mTOR pathways. Their dimethylpyrazolyl groups facilitate hydrophobic interactions with kinase domains .
- Further studies are needed to confirm this hypothesis.
Antimicrobial Activity (Isoxazoline-s-Triazine Derivatives)
- Compounds like 4,6-diethoxy-N-(4-(5-(substituted-phenyl)-4,5-dihydroisoxazol-3-yl)phenyl)-1,3,5-triazin-2-amine (7a-7h) show moderate antimicrobial activity.
Toxicity Profiles
Biological Activity
Chemical Formula
- Molecular Formula : CHNCl
- Molecular Weight : 320.83 g/mol
Structure
The compound features a triazine core substituted with pyrrolidine groups and an ethylphenyl moiety, which may contribute to its biological properties.
Anticancer Activity
Preliminary studies suggest that triazine derivatives demonstrate significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- In vitro studies : Compounds with similar structures have shown IC values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Mechanisms : These compounds often inhibit key signaling pathways such as the MAPK/ERK pathway and modulate the expression of apoptosis-related proteins (e.g., Bcl-2 family).
Neuroprotective Effects
Some derivatives of triazine compounds have exhibited neuroprotective properties in models of neurodegenerative diseases. They may act through:
- Antioxidant mechanisms : Reducing oxidative stress markers.
- Neurotransmitter modulation : Affecting levels of neurotransmitters like dopamine and serotonin.
Antimicrobial Activity
There is emerging evidence that triazine derivatives can possess antimicrobial properties. In studies:
- Bacterial inhibition : Certain compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : This may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazine derivatives demonstrated that those with pyrrolidine substitutions significantly inhibited the growth of breast cancer cells in vitro. The most potent derivative exhibited an IC of 0.5 µM, which was attributed to its ability to induce G1 phase cell cycle arrest.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a related triazine compound showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This effect was linked to the compound's antioxidant properties.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
